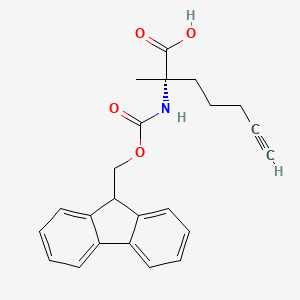

Fmoc-(Me)Gly(Pentynyl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-(Me)Gly(Pentynyl)-OH, often referred to as Fmoc-Gly-Pent, is an important reagent for organic synthesis. It is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. Fmoc-Gly-Pent is also a building block for peptide-based drugs, as well as a reagent for the preparation of small molecules, such as pharmaceuticals and agrochemicals. In addition, it is used as a chelating agent for metal ions, which can be used for a variety of applications in biotechnology and biochemistry.

Applications De Recherche Scientifique

Biomedical Applications

Fmoc-(Me)Gly(Pentynyl)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . These hydrogels are soft materials formed by water-swollen networks and have a non-Newtonian fluid behavior .

Drug Delivery

PHGs, including those made with Fmoc-(Me)Gly(Pentynyl)-OH, have been proposed for the delivery of drugs . Their chemical and physical responsiveness to stimuli, intrinsic biocompatibility, chemical accessibility, and tunability make them ideal for this application .

Diagnostic Tools for Imaging

PHGs can also be used as diagnostic tools for imaging . The physiologically relevant environment they create makes them suitable for in vitro experiments .

Tissue Engineering

Fmoc-(Me)Gly(Pentynyl)-OH has been used in the creation of hydrogels for tissue engineering . These hydrogels can fully support cell adhesion, survival, and duplication .

Bioprinting Applications

Fmoc-(Me)Gly(Pentynyl)-OH has been used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, which have been proposed as a scaffold for bioprinting applications .

Formulation of Membranes and Coatings

PHGs, including those made with Fmoc-(Me)Gly(Pentynyl)-OH, have been proposed for the formulation of membranes and coatings .

Generation of Components for Sensors

PHGs have been proposed for the generation of components for sensors .

Optimization of Tools for Delivery of Diagnostic Agents

PHGs have been proposed for the optimization of tools for the delivery of diagnostic agents .

Mécanisme D'action

Target of Action

Fmoc-modified amino acids are generally used as building blocks in peptide synthesis .

Mode of Action

Fmoc-(Me)Gly(Pentynyl)-OH likely interacts with its targets through the process of solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group during peptide bond formation . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution, where the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid .

Biochemical Pathways

The compound likely plays a role in the synthesis of peptides, which can influence a wide range of biochemical pathways depending on the specific peptide sequence synthesized .

Pharmacokinetics

As a synthetic compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use, such as the peptide sequence being synthesized and the conditions of the synthesis .

Result of Action

The molecular and cellular effects of Fmoc-(Me)Gly(Pentynyl)-OH’s action would largely depend on the specific peptides that it helps synthesize. Peptides can have a wide range of biological activities, influencing cell signaling, development of epitope-specific antibodies, cell biology, and disease biomarkers, among others .

Action Environment

The action, efficacy, and stability of Fmoc-(Me)Gly(Pentynyl)-OH can be influenced by various environmental factors. For instance, the pH and temperature can affect the efficiency of the peptide synthesis process . Furthermore, the Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key step in the peptide synthesis process .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJHVBQOKCHNX-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(Me)Gly(Pentynyl)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.